Sodium ionophore X

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

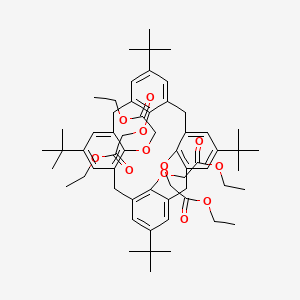

ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H80O12/c1-17-65-49(61)33-69-53-37-21-39-27-46(58(8,9)10)29-41(54(39)70-34-50(62)66-18-2)23-43-31-48(60(14,15)16)32-44(56(43)72-36-52(64)68-20-4)24-42-30-47(59(11,12)13)28-40(55(42)71-35-51(63)67-19-3)22-38(53)26-45(25-37)57(5,6)7/h25-32H,17-24,33-36H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHADWCIBZZJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H80O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369271 | |

| Record name | Sodium ionophore X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

993.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97600-39-0 | |

| Record name | Sodium ionophore X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97600-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium ionophore X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Ionophore X

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Sodium Ionophore X, a key component in the development of sodium-selective sensors. This compound is chemically identified as 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester. Its unique three-dimensional structure, featuring a hydrophobic cavity and four ester groups, allows for the selective complexation of sodium ions, making it an invaluable tool in analytical chemistry and biomedical research.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester |

| Synonyms | This compound, 4-tert-Butylcalix[1]arenetetra-O-acetic acid tetraethyl ester, 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis(2-ethoxy-2-oxoethoxy)calix[1]arene |

| CAS Number | 97600-39-0 |

| Molecular Formula | C₆₀H₈₀O₁₂ |

| Molecular Weight | 993.27 g/mol |

| Melting Point | 138-141 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as chloroform, benzene, and toluene. Insoluble in water. |

Spectroscopic Characterization

The structural integrity and purity of synthesized this compound are confirmed through various spectroscopic techniques. Expected characterization data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to tert-butyl protons, aromatic protons, methylene bridge protons, and ethyl ester protons. |

| ¹³C NMR | Signals for aliphatic and aromatic carbons, including those of the tert-butyl groups, the calixarene skeleton, and the ester functionalities. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or [M+H]⁺ consistent with the molecular weight of 993.27. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching of the ester groups, C-O stretching, and aromatic C-H stretching. |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor molecule, p-tert-butylcalix[1]arene, followed by the tetra-O-alkylation of the phenolic hydroxyl groups with ethyl bromoacetate.

Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis of p-tert-butylcalixarene

This protocol is adapted from established literature procedures.

-

Preparation of the Precursor:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, combine p-tert-butylphenol (100 g, 0.666 mol), 37% formaldehyde solution (62 mL, 0.83 mol), and sodium hydroxide (1.2 g, 0.03 mol) in 3 mL of water.

-

Stir the mixture at room temperature for 15 minutes.

-

Heat the mixture at 100-120 °C for 2 hours using a heating mantle. The mixture will become a viscous, deep yellow or brown mass as water evaporates.

-

Allow the reaction mixture to cool to room temperature.

-

Dissolve the residue in 800-1000 mL of warm diphenyl ether.

-

-

Pyrolysis and Cyclization:

-

Fit the flask with a nitrogen inlet and a condenser.

-

Heat the stirred solution to 110-120 °C while passing a stream of nitrogen over the mixture to remove evolved water.

-

Once water evolution subsides, heat the mixture to reflux and maintain for 3-4 hours under a gentle flow of nitrogen.

-

Cool the reaction mixture to room temperature.

-

Precipitate the product by adding 1.5 L of ethyl acetate and stir for 15-30 minutes.

-

Collect the precipitate by filtration. Wash the solid sequentially with ethyl acetate, acetic acid, water, and acetone.

-

Recrystallize the crude product from boiling toluene to yield pure p-tert-butylcalixarene.

-

Experimental Protocol: Synthesis of this compound

-

Tetra-O-alkylation:

-

In a round-bottomed flask, dissolve the synthesized p-tert-butylcalixarene in a suitable solvent such as acetone.

-

Add an excess of a base, for example, anhydrous potassium carbonate (K₂CO₃).

-

Add an excess of ethyl bromoacetate.

-

Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.

-

Application in Sodium-Selective Electrodes

This compound is a critical component in the fabrication of sodium-selective electrodes (ISEs), which are used for the potentiometric determination of sodium ion concentration in various samples.

Working Principle of a Sodium-Selective Electrode

Caption: Schematic of a sodium-selective electrode's operation.

Experimental Protocol: Fabrication of a PVC Membrane Sodium-Selective Electrode

-

Preparation of the Membrane Cocktail:

-

In a small glass vial, dissolve high molecular weight polyvinyl chloride (PVC), a plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE), this compound, and a lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB) in tetrahydrofuran (THF). A typical composition (by weight) is 33% PVC, 65% plasticizer, 1% ionophore, and 1% lipophilic additive.

-

Mix the components thoroughly until a homogenous solution is obtained.

-

-

Casting the Membrane:

-

Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.

-

Allow the THF to evaporate slowly in a dust-free environment for approximately 24 hours.

-

Once the membrane is formed, carefully peel it from the glass plate.

-

-

Assembling the Electrode:

-

Cut a small disc (typically 5-7 mm in diameter) from the cast membrane.

-

Mount the membrane disc into a commercially available ISE body.

-

Fill the electrode body with an internal filling solution containing a fixed concentration of NaCl (e.g., 0.1 M) and an internal reference salt (e.g., AgCl).

-

Insert the internal reference electrode (Ag/AgCl wire) into the filling solution.

-

-

Conditioning and Calibration:

-

Condition the newly assembled electrode by soaking it in a 0.01 M NaCl solution for several hours.

-

Calibrate the electrode by measuring the potential in a series of standard NaCl solutions of known concentrations.

-

Plot the measured potential (in mV) against the logarithm of the sodium ion activity to generate a calibration curve. The slope of this curve should be close to the Nernstian value of 59.2 mV per decade of concentration change at 25 °C.

-

Signaling Pathways and Logical Relationships

While this compound does not have a direct signaling pathway in a biological sense, its function within a sensor can be represented as a signal transduction pathway. The binding of a sodium ion to the ionophore within the membrane is the initial event that is transduced into a measurable electrical signal.

Caption: Signal transduction cascade in an ionophore-based sensor.

This in-depth guide provides the fundamental knowledge required for the synthesis, characterization, and application of this compound. The detailed protocols and diagrams are intended to support researchers and scientists in their endeavors within the fields of analytical chemistry, sensor development, and beyond.

References

"Sodium ionophore X structure and chemical properties"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of the sodium ionophore commonly known as Monensin. For clarity and scientific accuracy, this document will refer to the compound as Sodium Ionophore X (Monensin).

Core Structure and Chemical Identity

This compound (Monensin) is a polyether antibiotic isolated from Streptomyces cinnamonensis.[1][2] It is a complex molecule characterized by a backbone of 26 carbon atoms with 17 asymmetric centers, presenting a significant challenge for total synthesis.[1] The structure features a series of cyclic ether rings, a carboxylic acid group, and several hydroxyl and methyl groups. The sodium salt of Monensin is the most commonly used form.

Chemical Structure of Monensin A (Major Component):

(A 2D chemical structure image of Monensin A would be placed here in a full whitepaper)

Physicochemical Properties

A summary of the key physicochemical properties of this compound (Monensin) and its sodium salt is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃₆H₆₂O₁₁ | [1] |

| Molecular Weight | 670.9 g/mol | [1] |

| Melting Point | 103-105 °C (Monohydrate) | |

| Melting Point (Sodium Salt) | 267-269 °C | |

| Appearance | White crystalline solid | |

| Solubility in Water | 3 x 10⁻⁶ g/dm³ (20 °C) | |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, DMSO, chloroform, acetone, diethyl ether, and benzene. | |

| pKa (Strongest Acidic) | 4.24 | |

| logP | 4.82 |

Mechanism of Action: The Na⁺/H⁺ Antiporter

The primary mechanism of action of this compound (Monensin) is its function as a Na⁺/H⁺ antiporter. This activity is central to its diverse biological effects.

Disruption of Ion Gradients

Monensin chelates monovalent cations, with a preference for sodium ions (Na⁺), forming a lipid-soluble complex. This complex can traverse cellular and organellar membranes, facilitating the exchange of Na⁺ for protons (H⁺). This process disrupts the electrochemical gradients across these membranes.

Impact on Golgi Apparatus and Protein Trafficking

A well-documented consequence of this ionophore activity is the disruption of the Golgi apparatus. The influx of Na⁺ and efflux of H⁺ leads to the swelling of Golgi cisternae and an increase in the luminal pH. This alteration inhibits key Golgi functions, including:

-

Protein Secretion: The transport of newly synthesized proteins from the Golgi to the cell surface is blocked.

-

Post-translational Modifications: Glycosylation and proteolytic processing of proteins within the Golgi can be impaired.

The following diagram illustrates the mechanism of action of this compound (Monensin) at the cellular level.

Caption: Mechanism of this compound (Monensin) as a Na⁺/H⁺ antiporter.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound (Monensin).

Assessment of Anticancer Activity: Cell Viability Assay

This protocol outlines the use of a Crystal Violet Staining Assay to determine the effect of Monensin on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., human colorectal cancer cells RKO or HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (Monensin) stock solution (in a suitable solvent like ethanol or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

-

10% Acetic Acid

-

12-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed sub-confluent cancer cells in 12-well plates at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Monensin (e.g., 0, 0.5, 1, 2, 5 µM) in complete culture medium.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 100% methanol for 10 minutes.

-

Remove the methanol and stain the cells with Crystal Violet Staining Solution for 20-30 minutes at room temperature.

-

-

Washing and Drying: Wash the stained cells with tap water and allow them to air dry.

-

Quantification:

-

Capture macrographic images of the stained wells.

-

Solubilize the stain by adding 10% acetic acid to each well and shaking for 20 minutes at room temperature.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Workflow for assessing cell viability with Monensin using a Crystal Violet Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Monensin against bacterial strains using the broth microdilution method, following CLSI guidelines.

Materials:

-

Bacterial isolate in pure culture

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (Monensin) stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare Monensin Dilutions: Prepare a serial two-fold dilution of Monensin in CAMHB in the wells of a 96-well plate. The final concentration range should be appropriate for the expected MIC.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well containing the Monensin dilutions and a growth control well (broth only) with the standardized bacterial suspension.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Monensin that completely inhibits visible bacterial growth.

Inhibition of Protein Secretion for Immunofluorescence

This protocol outlines the use of Monensin to block protein transport for the subsequent detection of intracellular proteins by immunofluorescence and flow cytometry.

Materials:

-

Cell culture of interest (e.g., human peripheral blood mononuclear cells)

-

Cell stimulation agents (e.g., PMA and ionomycin for cytokine production)

-

BD GolgiStop™ Protein Transport Inhibitor (containing Monensin)

-

Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™)

-

Fluorescently labeled primary antibody against the protein of interest

-

Wash buffer (e.g., BD Perm/Wash™ buffer)

-

Flow cytometer

Procedure:

-

Cell Stimulation: Stimulate the cells with appropriate activators for a defined period (e.g., 4-6 hours) to induce the expression of the protein of interest.

-

Inhibition of Protein Transport: Add BD GolgiStop™ (containing Monensin) to the cell culture at the recommended concentration (e.g., 4 µl for every 6 mL of cell culture) and mix thoroughly. Incubate for the remainder of the stimulation period. It is recommended not to exceed 12 hours of incubation with the inhibitor.

-

Cell Surface Staining (Optional): If desired, stain for cell surface markers with fluorescently labeled antibodies before fixation.

-

Fixation and Permeabilization:

-

Wash the cells.

-

Resuspend the cells in a fixation/permeabilization solution and incubate.

-

-

Intracellular Staining:

-

Wash the cells with a permeabilization buffer.

-

Add the fluorescently labeled primary antibody against the intracellular protein of interest and incubate in the dark.

-

-

Washing and Analysis: Wash the cells to remove unbound antibody and resuspend them in an appropriate buffer for analysis by flow cytometry.

Signaling Pathways and Logical Relationships

The disruption of ion homeostasis by this compound (Monensin) can impact various signaling pathways. For instance, alterations in intracellular pH and ion concentrations can affect enzyme activities and cellular stress responses, potentially leading to apoptosis. In cancer research, Monensin has been shown to inhibit signaling pathways such as the Wnt and IGF1R pathways.

The following diagram illustrates a simplified logical relationship of how Monensin's primary action leads to downstream cellular effects.

Caption: Logical flow of Monensin-induced cellular effects.

Conclusion

This compound (Monensin) is a powerful research tool with a well-defined mechanism of action centered on its ability to disrupt monovalent cation gradients. This activity leads to a range of measurable cellular effects, including the inhibition of protein transport and the induction of cell death in various cell types. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted biological activities of this compound. Careful consideration of the specific cell system and experimental goals is crucial for the successful application of this compound (Monensin) in research and development.

References

The Discovery and Development of Novel Sodium Ionophores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ionophores are lipid-soluble molecules that facilitate the transport of sodium ions across biological membranes. This ability to modulate intracellular sodium concentrations has positioned them as critical tools in a wide range of scientific disciplines, from analytical chemistry to cell biology and drug discovery. Their applications are diverse, including their use in ion-selective electrodes (ISEs) for precise sodium quantification, as research tools to study the physiological roles of sodium gradients, and as potential therapeutic agents for various diseases, including cancer and neurological disorders.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and development of novel sodium ionophores, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.

Quantitative Data of Sodium Ionophores

The efficacy of a sodium ionophore is determined by several key quantitative parameters, including its binding affinity for sodium ions (Kd), its selectivity for sodium over other cations, and its biological activity, often measured as the half-maximal inhibitory concentration (IC50) in cellular assays. A summary of these parameters for a selection of novel and established sodium ionophores is presented below.

Table 1: Potentiometric Selectivity Coefficients of Sodium Ionophores

The potentiometric selectivity coefficient, Kpot(Na+, Mz+), is a measure of an ionophore's preference for sodium ions over an interfering ion (M). A more negative logarithmic value indicates higher selectivity for Na+.

| Ionophore | Interfering Ion (M) | Log Kpot(Na+, Mz+) | Reference |

| DD16C5 | K+ | < -3.0 | |

| Ca2+ | Not specified | ||

| Mg2+ | Not specified | ||

| Sodium Ionophore IV (ETH 227) | K+ | -2.1 | N/A |

| Li+ | -3.5 | N/A | |

| Ca2+ | -3.8 | N/A | |

| Mg2+ | -4.2 | N/A | |

| Sodium Ionophore VI | K+ | -2.5 | N/A |

| Li+ | -3.4 | N/A | |

| Ca2+ | -4.1 | N/A | |

| Mg2+ | -4.3 | N/A | |

| ZP Sodium ISE | K+ | -0.22 (kNa,K = 0.6) | |

| NH4+ | -0.70 (kNa,NH4+ = 0.2) | ||

| Ca2+ | -1.70 (kNa,Ca2+ = 0.02) | ||

| Mg2+ | -1.52 (kNa,Mg2+ = 0.03) |

Table 2: Binding Affinity and Biological Activity of Selected Sodium Ionophores

This table provides a summary of the binding affinity (Kd) and in vitro biological activity (IC50) of selected sodium ionophores. These values are crucial for assessing the potential of an ionophore for therapeutic development.

| Ionophore | Target/Cell Line | Binding Affinity (Kd) | IC50 | Reference |

| Monensin | Various Cancer Cell Lines | Data not readily available | Varies (µM range) | |

| Salinomycin | Breast Cancer Stem Cells | Data not readily available | Varies (µM range) | N/A |

| Novel Crown Ethers | N/A | Varies based on structure | N/A | N/A |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the discovery and characterization of novel sodium ionophores. This section provides methodologies for key experiments.

Synthesis of a Novel Sodium Ionophore: 4′,5′-Didodecyl-16-crown-5 (DD16C5)

This protocol is based on the synthesis described for 16-crown-5 derivatives and is provided as a representative example.

Materials:

-

Starting materials for the crown ether synthesis (specific precursors will depend on the detailed synthetic route not fully available in the search results).

-

Appropriate solvents (e.g., tetrahydrofuran, dichloromethane).

-

Reagents for cyclization (e.g., a base like sodium hydride).

-

Purification materials (e.g., silica gel for column chromatography).

Procedure:

-

Precursor Synthesis: Synthesize the necessary diol and ditosylate precursors. The specific reactions will depend on the chosen synthetic pathway.

-

Cyclization Reaction: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the diol precursor in an appropriate anhydrous solvent.

-

Add a strong base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the hydroxyl groups.

-

Slowly add a solution of the ditosylate precursor in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent gradient to isolate the desired DD16C5.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Ion Transport Assay using Calcein-Loaded Vesicles

This assay measures the ability of an ionophore to transport ions across a lipid bilayer by monitoring the fluorescence of an encapsulated dye.

Materials:

-

Phospholipids (e.g., POPC) to form large unilamellar vesicles (LUVs).

-

Calcein (fluorescent dye).

-

Buffer solutions (e.g., HEPES buffer).

-

Sodium salt solutions (e.g., NaCl).

-

The sodium ionophore to be tested, dissolved in a suitable solvent (e.g., DMSO).

-

Fluorescence spectrophotometer.

Procedure:

-

Vesicle Preparation:

-

Prepare a thin lipid film by evaporating a solution of phospholipids in an organic solvent under a stream of nitrogen.

-

Hydrate the lipid film with a calcein-containing buffer to form multilamellar vesicles (MLVs).

-

Subject the MLVs to several freeze-thaw cycles.

-

Extrude the MLVs through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.

-

Remove unencapsulated calcein by size-exclusion chromatography.

-

-

Fluorescence Measurement:

-

Place the calcein-loaded LUV suspension in a cuvette in the fluorescence spectrophotometer.

-

Set the excitation and emission wavelengths appropriate for calcein (e.g., 495 nm excitation, 515 nm emission).

-

Record a baseline fluorescence reading.

-

Add the sodium ionophore to the cuvette and mix.

-

Initiate ion transport by adding a concentrated solution of a sodium salt to the external buffer, creating an ion gradient.

-

Monitor the change in calcein fluorescence over time. An influx of quenching ions will decrease the fluorescence.

-

-

Data Analysis:

-

Normalize the fluorescence data and calculate the initial rate of ion transport.

-

Compare the transport rates for different ionophores or different concentrations of the same ionophore.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a novel ionophore on cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, A549).

-

Cell culture medium and supplements.

-

The sodium ionophore to be tested, dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the sodium ionophore. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the ionophore concentration and determine the IC50 value.

-

Determination of Potentiometric Selectivity Coefficients

This protocol describes the measurement of selectivity coefficients for an ionophore incorporated into an ion-selective electrode (ISE).

Materials:

-

Ionophore, PVC, plasticizer (e.g., o-NPOE), and a lipophilic salt (e.g., KTpClPB).

-

Tetrahydrofuran (THF).

-

Electrode body and Ag/AgCl internal reference electrode.

-

Internal filling solution (e.g., 0.1 M NaCl).

-

Standard solutions of sodium and interfering cations.

-

High-impedance potentiometer.

Procedure:

-

Membrane Preparation:

-

Prepare a membrane cocktail by dissolving the ionophore, PVC, plasticizer, and lipophilic salt in THF.

-

Cast the membrane by pouring the cocktail into a glass ring on a glass plate and allowing the THF to evaporate.

-

-

Electrode Assembly:

-

Cut a disc from the membrane and mount it in the electrode body.

-

Fill the electrode with the internal filling solution and insert the Ag/AgCl reference electrode.

-

-

Potentiometric Measurements (Separate Solution Method):

-

Calibrate the electrode using a series of standard sodium solutions of known concentrations and plot the potential versus the logarithm of the sodium activity.

-

Rinse the electrode and measure the potential in a solution of the interfering ion of the same concentration.

-

Calculate the selectivity coefficient using the Nikolsky-Eisenman equation.

-

Visualizations of Key Pathways and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language.

Monensin-Induced Apoptotic Signaling Pathway

Monensin, a well-characterized sodium ionophore, can induce apoptosis in cancer cells through the activation of the intrinsic caspase cascade.

Caption: Monensin-induced apoptosis signaling pathway.

High-Throughput Screening Workflow for Novel Sodium Ionophores

The discovery of novel sodium ionophores often involves the screening of large compound libraries using high-throughput methods.

Caption: High-throughput screening workflow.

Drug Development Pipeline for a Sodium Ionophore-Based Therapeutic

The development of a sodium ionophore from a lead compound into a clinical candidate follows a structured pipeline.

Caption: Drug development pipeline.

References

An In-depth Technical Guide on Sodium Ionophore-Mediated Transport Across Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols related to the transport of sodium ions across lipid bilayers facilitated by various ionophores. This information is critical for researchers in fields ranging from basic cell biology to drug development, where understanding and manipulating ion transport is paramount.

Introduction to Sodium Ionophores and Lipid Bilayers

Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological and artificial lipid membranes.[1][2][3] They play a crucial role in disrupting the natural ion gradients across cell membranes, a property that has been harnessed for various biological and pharmaceutical applications.[4][5] Sodium ionophores, in particular, selectively bind and transport sodium ions (Na⁺), thereby altering the electrochemical potential across the membrane. These molecules can be broadly classified into two main categories based on their mechanism of action: mobile carriers and channel formers.

-

Mobile Carrier Ionophores: These ionophores, such as monensin and nigericin, bind to a specific ion, shuttle it across the lipid bilayer, and release it on the other side. This process involves the diffusion of the ionophore-ion complex through the hydrophobic core of the membrane.

-

Channel-Forming Ionophores: Ionophores like gramicidin A and alamethicin form transmembrane channels or pores through which ions can pass. These channels provide a hydrophilic pathway for ions to traverse the otherwise impermeable lipid bilayer.

The lipid bilayer itself is a highly impermeable barrier to ions due to its hydrophobic interior. The transport of ions across this barrier is a fundamental process in cell physiology, governing everything from nerve impulses to nutrient uptake. Synthetic and naturally occurring ionophores provide powerful tools to study and manipulate these processes.

Quantitative Data on Sodium Ionophore Transport

The efficiency and selectivity of ionophore-mediated transport can be quantified through various biophysical parameters. The following table summarizes key quantitative data for several common sodium ionophores.

| Ionophore | Type | Stoichiometry (Ionophore:Na⁺) | Selectivity | Transport Rate/Conductance | Activation Energy (kcal/mol) | Factors Influencing Transport | Lipid Bilayer Composition |

| Monensin | Mobile Carrier | 1:1 | Na⁺ > K⁺ | Rate-limiting step is the dissociation of the complex. | Not specified | Inhibited by increasing Na⁺ concentration. | Egg Phosphatidylcholine (EPC), Dioleoylphosphatidylcholine (DOPC) |

| Nigericin | Mobile Carrier | Not specified | K⁺ > Na⁺ (25-45 times higher for K⁺) | Intrinsic translocation rate constants (k₁ for nig-H, k₂ for nig-Na) ~6 x 10³ s⁻¹ at 25°C. | Not specified | Transport rates are dependent on metal ion concentration. | Soybean phospholipid, PC/PE mixtures, PC/PA mixtures |

| Alamethicin | Channel Former | Multiple molecules form a complex. | Not specified | Decreases membrane resistivity by about 1 order of magnitude. | ~1.2 kcal/mol for transitions between conducting states. | Voltage-dependent, sensitive to lipid fluidity. | Dipalmitoyl phosphatidylcholine (DPPC), DMPC/egg-PG mixtures |

| Gramicidin A | Channel Former | Dimer forms the channel. | Monovalent cations (Na⁺, K⁺, Cs⁺). | Limited by the single-file movement of ions and water. | Not specified | Channel never contains more than one Na⁺ ion at attainable concentrations. | Phospholipid bilayer membranes |

| DD16C5 (16-Crown-5 Derivative) | Mobile Carrier | Not specified | Na⁺ selectivity over 1000 times relative to K⁺ and other alkali/alkaline earth metals. | Not specified | Not specified | Dependent on the membrane plasticizer used. | Poly(vinyl chloride) membrane with tris(ethylhexyl) phosphate |

Mechanisms of Sodium Ionophore Transport

The distinct mechanisms of mobile carriers and channel formers are crucial to their function and have been elucidated through various experimental and computational studies.

Monensin is a classic example of a mobile carrier ionophore that facilitates the electroneutral exchange of sodium ions for protons (Na⁺/H⁺ antiport). The transport cycle involves the protonated, neutral form of monensin diffusing across the membrane, releasing a proton, binding a sodium ion to form a neutral complex, and then diffusing back to the original side to release the sodium ion and bind another proton.

Gramicidin A forms a transmembrane channel by the head-to-head dimerization of two helical monomers. This creates a narrow pore with a diameter of approximately 4 Å, which is selective for monovalent cations. The transport of ions through the gramicidin channel occurs in a single-file fashion, where ions and water molecules cannot pass each other.

Alamethicin is a peptide that inserts into the lipid bilayer to form voltage-dependent ion channels. The formation of these pores involves the aggregation of several alamethicin molecules within the membrane. The process is influenced by the transmembrane potential and the fluidity of the lipid bilayer.

Experimental Protocols for Studying Ionophore-Mediated Transport

Several key experimental techniques are employed to characterize the transport of sodium ions by ionophores across lipid bilayers.

This technique allows for the direct observation of Na⁺ transport across the membranes of large unilamellar vesicles (LUVs).

Principle: An aqueous shift reagent that cannot cross the lipid bilayer is added to the external solution, creating a chemical shift difference between the NMR signals of external and internal Na⁺. As the ionophore transports Na⁺ across the vesicle membrane, the exchange between the internal and external environments leads to changes in the NMR spectrum, which can be analyzed to determine transport kinetics.

Detailed Methodology:

-

Vesicle Preparation:

-

Prepare large unilamellar vesicles (LUVs) of a specific lipid composition (e.g., egg phosphatidylcholine) by methods such as extrusion or reverse-phase evaporation.

-

The vesicles are prepared in a buffer containing a known concentration of NaCl.

-

-

NMR Sample Preparation:

-

Add the prepared LUV suspension to an NMR tube.

-

Introduce an aqueous shift reagent (e.g., a dysprosium-based complex) to the external solution to separate the NMR signals of internal and external Na⁺.

-

Add the sodium ionophore (e.g., monensin) to the vesicle suspension to initiate ion transport.

-

-

NMR Data Acquisition:

-

Acquire 23Na-NMR spectra at a constant temperature.

-

The spectra will show two peaks corresponding to internal and external Na⁺. The transport of Na⁺ will cause these peaks to broaden and eventually coalesce as the exchange rate increases.

-

-

Data Analysis:

-

Analyze the line shapes of the NMR spectra to determine the rate of Na⁺ transport.

-

The kinetics can be studied as a function of ionophore concentration, ion concentration, and temperature.

-

Fluorescence-based assays are a versatile and sensitive method for monitoring ion flux across vesicle membranes in real-time.

Principle: A fluorescent dye that is sensitive to the ion of interest (or a secondary ion that is co-transported) is encapsulated within LUVs. The transport of the ion into or out of the vesicles leads to a change in the fluorescence of the dye, which can be monitored with a fluorometer.

Detailed Methodology (Calcein Quenching Assay):

-

Vesicle and Sample Preparation:

-

Prepare LUVs with an encapsulated fluorescent dye, such as calcein.

-

Remove any unencapsulated dye by size-exclusion chromatography.

-

The external buffer is prepared to create an ion gradient that will drive transport upon the addition of the ionophore.

-

-

Fluorescence Measurement:

-

Place the vesicle suspension in a temperature-controlled cuvette in a fluorometer.

-

Record the baseline fluorescence at the appropriate excitation and emission wavelengths for the dye (e.g., 480 nm excitation and 520 nm emission for calcein).

-

Add the sodium ionophore to the cuvette to initiate ion transport.

-

For a quenching assay, the influx of a quenching ion (which can be the primary ion or a co-transported ion) will cause a decrease in fluorescence intensity.

-

-

Data Analysis:

-

The initial rate of fluorescence change is proportional to the initial rate of ion transport.

-

This allows for the determination of transport kinetics and the screening of potential ionophore inhibitors.

-

EIS is a powerful technique for characterizing the electrical properties of lipid bilayers and the effects of ionophores on membrane resistance and capacitance.

Principle: A small amplitude alternating voltage is applied across the lipid bilayer, and the resulting current is measured. By varying the frequency of the applied voltage, the impedance of the membrane can be determined. The formation of ion channels or the transport of ions by carriers will decrease the membrane resistance.

Detailed Methodology:

-

Bilayer Formation:

-

Form a planar lipid bilayer across a small aperture separating two aqueous compartments or a tethered bilayer on a solid support (e.g., a gold electrode).

-

-

EIS Measurement:

-

Place electrodes in the aqueous compartments on either side of the bilayer.

-

Apply a small AC voltage over a range of frequencies and measure the impedance.

-

Add the sodium ionophore to one or both compartments.

-

-

Data Analysis:

-

Model the impedance data using an equivalent electrical circuit to extract parameters such as membrane resistance and capacitance.

-

A decrease in membrane resistance upon the addition of the ionophore indicates an increase in ion permeability.

-

Conclusion and Future Directions

The study of sodium ionophore-mediated transport across lipid bilayers is a dynamic field with significant implications for both fundamental research and therapeutic development. The ability to precisely control and quantify ion flux provides invaluable tools for dissecting cellular processes and designing novel drug delivery systems. Future research will likely focus on the development of more selective and efficient synthetic ionophores, as well as the application of advanced biophysical techniques to further elucidate the intricate mechanisms of ion transport at the molecular level. The continued exploration of the interplay between ionophores and the lipid environment will also be crucial for a comprehensive understanding of their function in complex biological systems.

References

"thermodynamic stability of Sodium ionophore X complex"

An In-depth Technical Guide on the Thermodynamic Stability of the Sodium Ionophore X Complex

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of the complex formed between sodium ions and the commercially available "this compound," chemically identified as 4-tert-Butylcalixarene-tetraacetic acid tetraethyl ester. A thorough review of existing literature indicates a notable gap in publicly available, quantitative thermodynamic data (such as Gibbs free energy, enthalpy, and entropy of complexation) specifically for this ionophore. This guide, therefore, outlines the established experimental methodologies—Isothermal Titration Calorimetry (ITC) and Potentiometry—that are crucial for determining these parameters. To illustrate the expected data and its interpretation, this document presents and analyzes thermodynamic data from a closely related calixarene derivative. Furthermore, detailed experimental workflows and the underlying principles of these techniques are provided to facilitate future research in characterizing the sodium complex of Ionophore X.

Introduction to this compound

This compound, with the chemical name 4-tert-Butylcalixarene-tetraacetic acid tetraethyl ester, is a synthetic ionophore belonging to the calixarene family of macrocyclic compounds. Its structure features a pre-organized cavity that is well-suited for the selective complexation of sodium ions. This property has led to its primary application in the fabrication of sodium-selective electrodes for potentiometric sensing. The intrinsic structure of this calixarene provides a scaffold with an optimal cavity for encapsulating sodium ions.

Thermodynamic Stability of Ionophore-Cation Complexes

The thermodynamic stability of an ionophore-cation complex is a critical determinant of its efficacy and selectivity. This stability is quantitatively described by several key thermodynamic parameters:

-

Gibbs Free Energy (ΔG): Indicates the spontaneity of the complexation reaction. A negative ΔG signifies a spontaneous process. It is related to the association constant (Ka) by the equation: ΔG = -RTln(Ka), where R is the gas constant and T is the absolute temperature.

-

Enthalpy (ΔH): Represents the heat change associated with the binding event. A negative ΔH indicates an exothermic reaction, often driven by the formation of favorable bonds, while a positive ΔH signifies an endothermic reaction, which can be driven by a significant positive entropy change.

-

Entropy (ΔS): Reflects the change in the degree of randomness or disorder of the system upon complexation. A positive ΔS is often associated with the release of solvent molecules from the ion and the ionophore upon binding, a phenomenon known as the hydrophobic effect.

The relationship between these parameters is given by the fundamental equation of thermodynamics: ΔG = ΔH - TΔS.

Quantitative Thermodynamic Data

To provide researchers with a practical example of the type of data expected from such studies, the following table summarizes the thermodynamic parameters for the complexation of a different, yet structurally related, heteroditopic calixarene derivative containing urea and amide functionalities with various alkali metal cations in acetonitrile at 25°C. This data was obtained via Isothermal Titration Calorimetry.

Table 1: Thermodynamic Parameters for the 1:1 Complexation of a Heteroditopic Calixarene with Alkali Metal Cations in Acetonitrile at 25°C

| Cation | log K | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | -TΔS° (kJ mol⁻¹) |

| Li⁺ | 4.58 | -26.1 | -29.9 | 3.8 |

| Na⁺ | 5.08 | -29.0 | -35.1 | 6.1 |

| K⁺ | 4.41 | -25.2 | -33.2 | 8.0 |

Data extracted from a study on a related calixarene derivative for illustrative purposes.

Analysis of the illustrative data for the Na⁺ complex: The large negative ΔG° (-29.0 kJ mol⁻¹) indicates a strong and spontaneous binding of the sodium ion by this particular calixarene. The complexation is predominantly enthalpy-driven, as evidenced by the significant negative ΔH° (-35.1 kJ mol⁻¹), suggesting the formation of strong coordinate bonds between the sodium ion and the ionophore. The positive -TΔS° value (6.1 kJ mol⁻¹) indicates that the entropy change is unfavorable, which is common when a free ion and a flexible ionophore form a more ordered complex.

Experimental Protocols for Determining Thermodynamic Stability

The following sections detail the standard experimental methodologies for the accurate determination of the thermodynamic parameters of ionophore-cation complexation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Principle: A solution of the ligand (in this case, the sodium salt) is titrated into a solution of the macromolecule (this compound) in the sample cell of a highly sensitive calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the reactants. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound (e.g., 0.1-0.5 mM) in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).

-

Prepare a solution of a sodium salt (e.g., NaClO₄ or NaCl, 1-5 mM) in the exact same solvent batch to minimize dilution heats.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cells.

-

-

Instrument Setup:

-

Clean the sample and reference cells of the ITC instrument thoroughly with solvent.

-

Fill the reference cell with the same solvent used for the sample preparation.

-

Load the this compound solution into the sample cell.

-

Load the sodium salt solution into the injection syringe.

-

Allow the system to equilibrate thermally to the desired experimental temperature (e.g., 25°C).

-

-

Titration Experiment:

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the sodium salt solution into the ionophore solution.

-

Allow sufficient time between injections for the system to return to thermal equilibrium.

-

Record the heat change for each injection.

-

-

Data Analysis:

-

Integrate the heat flow signal for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of sodium to ionophore.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) using the instrument's software to determine Ka, ΔH, and the stoichiometry (n).

-

Calculate ΔG and ΔS using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.

-

Potentiometry

Potentiometry, particularly using ion-selective electrodes (ISEs), is a widely used method to determine the stability constants of ion-ionophore complexes.

Principle: The potential of an ion-selective electrode is proportional to the logarithm of the activity of the free (uncomplexed) ion in solution. By measuring the change in the potential of a sodium-selective electrode upon the addition of the ionophore, the concentration of free sodium ions can be determined, which allows for the calculation of the stability constant of the complex.

Detailed Experimental Protocol:

-

Electrode System:

-

Utilize a high-quality sodium-selective electrode and a stable reference electrode (e.g., Ag/AgCl).

-

Calibrate the electrode system using a series of standard solutions of the sodium salt with known concentrations in the chosen solvent.

-

-

Titration Setup:

-

Place a known volume of a sodium salt solution of known concentration in a thermostatted titration vessel.

-

Immerse the calibrated sodium-selective and reference electrodes in the solution.

-

Allow the potential reading to stabilize.

-

-

Potentiometric Titration:

-

Prepare a solution of this compound in the same solvent.

-

Add small, known aliquots of the ionophore solution to the sodium salt solution.

-

After each addition, stir the solution until a stable potential reading is obtained.

-

Record the volume of ionophore solution added and the corresponding electrode potential.

-

-

Data Analysis:

-

Use the calibration curve to convert the measured potentials to the activity (or concentration) of free sodium ions at each point in the titration.

-

Calculate the concentrations of the complexed sodium and the free ionophore.

-

Determine the stability constant (Ka) of the complex using appropriate software that performs non-linear regression analysis on the titration data.

-

Visualizations

The following diagrams illustrate the workflows for the experimental determination of the thermodynamic stability of the this compound-sodium complex.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Caption: Workflow for Potentiometric Titration.

Conclusion and Future Directions

While this compound is a well-established tool in the field of chemical sensing, a comprehensive understanding of its thermodynamic profile for sodium binding is currently lacking in the public domain. The experimental protocols and illustrative data presented in this guide are intended to provide a framework for researchers to undertake such studies. The determination of the thermodynamic parameters (ΔG, ΔH, and ΔS) for the complexation of this compound with sodium ions will be invaluable for a deeper understanding of its selectivity and for the rational design of new ionophores with enhanced binding properties for applications in drug delivery, diagnostics, and environmental monitoring. It is recommended that future work focuses on performing detailed ITC and potentiometric studies on this specific ionophore-cation system across a range of temperatures and in various solvent systems to build a complete thermodynamic picture.

An In-Depth Technical Guide to Sodium Ionophore X

This technical guide provides a comprehensive overview of Sodium Ionophore X, a substituted calixarene with significant applications in chemical sensing and biochemical research. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, experimental protocols for its use, and its mechanism of action.

Core Properties of this compound

This compound is a synthetic macrocyclic molecule belonging to the calixarene family. Its unique three-dimensional structure, featuring a pre-organized cavity, allows for the selective complexation of sodium ions. This property makes it an invaluable tool for the development of sodium-selective sensors and for studying sodium ion transport across biological membranes.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 993.27 g/mol | [1][2] |

| Chemical Formula | C₆₀H₈₀O₁₂ | [3] |

| CAS Number | 97600-39-0 | [1] |

| Synonyms | 4-tert-Butylcalixarene-tetraacetic acid tetraethyl ester | |

| Appearance | Crystals | |

| Solubility | THF: ≥ 50 mg/mL (50.34 mM) DMSO: 2.5 mg/mL (2.52 mM) (with sonication and warming to 60°C) | |

| LogP | 10.4 |

Mechanism of Action

This compound functions by selectively binding a sodium ion within its central cavity, effectively shielding the ion's charge. This complex can then partition into and diffuse across lipophilic barriers, such as cell membranes or the polymeric membranes of ion-selective electrodes. This facilitated transport of sodium ions down their electrochemical gradient is the basis for its utility in various applications.

The biological effects of calixarenes like this compound are generally attributed to their ability to disrupt the integrity of cell membranes by altering ion homeostasis, rather than by interacting with specific intracellular signaling pathways. This can lead to a range of biological activities, including antimicrobial and anticancer effects.

Figure 1. Mechanism of sodium ion transport across a lipid bilayer facilitated by this compound.

Experimental Protocols

Detailed methodologies for two key applications of this compound are provided below: the preparation of a sodium-selective electrode and a fluorescence-based sodium flux assay.

Preparation of a Sodium-Selective Electrode

This protocol outlines the fabrication of a Poly(vinyl chloride) (PVC) membrane electrode for the potentiometric measurement of sodium ion concentration.

Materials:

-

This compound

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS or 2-nitrophenyl octyl ether - NPE)

-

Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

-

Tetrahydrofuran (THF), freshly distilled

-

Internal filling solution (e.g., 0.1 M NaCl)

-

Ag/AgCl internal reference electrode

-

Electrode body

Procedure:

-

Membrane Cocktail Preparation:

-

In a glass vial, dissolve PVC, the plasticizer, this compound, and the lipophilic additive in THF. A typical composition (by weight) is approximately 33% PVC, 66% plasticizer, and 1% this compound and lipophilic additive.

-

Stir the mixture until all components are fully dissolved and the solution is homogeneous.

-

-

Membrane Casting:

-

Pour the membrane cocktail into a flat, clean glass ring or petri dish.

-

Cover the dish loosely to allow for slow evaporation of the THF over 24-48 hours in a dust-free environment.

-

Once the membrane is fully formed and no longer tacky, carefully peel it from the glass surface.

-

-

Electrode Assembly:

-

Cut a small disc from the cast membrane and fix it to the end of the electrode body using a PVC/THF slurry as an adhesive.

-

Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

-

Insert the Ag/AgCl internal reference electrode into the body.

-

Condition the electrode by soaking it in a 0.01 M NaCl solution for at least 4 hours before use.

-

Figure 2. Workflow for the preparation of a sodium-selective electrode using this compound.

Fluorescence-Based Sodium Flux Assay

This protocol describes a method to measure the transport of sodium ions across a lipid bilayer using proteoliposomes and a sodium-sensitive fluorescent dye.

Materials:

-

This compound

-

Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC)

-

Sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2, AM ester)

-

Buffer solutions (e.g., HEPES-based buffers with and without NaCl)

-

Detergent for reconstitution (e.g., CHAPS)

-

Size-exclusion chromatography column or dialysis cassettes

-

Fluorometer

Procedure:

-

Proteoliposome Preparation:

-

Dry a thin film of lipids from a chloroform solution under a stream of nitrogen, followed by vacuum desiccation.

-

Hydrate the lipid film in a buffer containing a high concentration of NaCl to form multilamellar vesicles.

-

Solubilize the lipids with a detergent.

-

Add this compound (dissolved in a suitable solvent like DMSO) to the solubilized lipids at a desired lipid-to-ionophore ratio.

-

Remove the detergent by dialysis or size-exclusion chromatography to allow the formation of unilamellar proteoliposomes containing entrapped NaCl.

-

-

Dye Loading and Flux Measurement:

-

Load the proteoliposomes with the AM ester form of the sodium-sensitive fluorescent dye. The ester will be cleaved by internal esterases (if present from a protein reconstitution) or can be passively loaded and then the external dye is removed.

-

Remove the external, non-loaded dye by gel filtration.

-

To initiate the assay, create a sodium gradient by diluting the proteoliposomes into a sodium-free buffer.

-

Monitor the change in fluorescence over time. An increase in fluorescence will be observed as this compound facilitates the efflux of Na+ from the proteoliposomes, which is then bound by the external dye. Alternatively, if the dye is entrapped, a decrease in fluorescence will be observed as Na+ exits.

-

Figure 3. Experimental workflow for a fluorescence-based sodium flux assay.

Quantitative Data Summary

The following table summarizes key performance metrics for this compound in ion-selective electrodes.

| Parameter | Typical Value | Notes |

| Selectivity Coefficient (log KpotNa,K) | -2.2 to -3.0 | Indicates high selectivity for sodium over potassium. |

| Linear Concentration Range | 10⁻⁵ to 10⁻¹ M | The range over which the electrode potential is proportional to the logarithm of the sodium ion activity. |

| Response Time (t₉₅) | < 30 seconds | The time to reach 95% of the final potential reading. |

This technical guide provides a foundational understanding of this compound for its effective application in research and development. The provided protocols serve as a starting point, and optimization may be necessary depending on the specific experimental context.

References

Technical Guide: Monensin (Sodium Ionophore X) - Solubility, Storage, and Handling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monensin is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis. It functions as a sodium ionophore, forming lipid-soluble complexes with monovalent cations like Na+ and transporting them across cellular membranes. This disruption of ion gradients, particularly the exchange of Na+ for H+, leads to a variety of biological effects, including the disruption of the Golgi apparatus, inhibition of protein secretion, and alteration of key signaling pathways. This guide provides a comprehensive overview of the solubility, storage conditions, and experimental protocols for Monensin A, a well-characterized sodium ionophore, to support its effective use in research and development.

Physicochemical Properties and Storage

Monensin is typically supplied as a white to light yellow crystalline solid. Proper storage is crucial to maintain its stability and activity.

Table 1: Storage and Stability of Monensin (Sodium Salt)

| Form | Storage Temperature | Stability | Notes |

| Crystalline Solid | -20°C | ≥ 4 years | Store in a well-closed container. |

| Crystalline Solid | 2-8°C | No change in purity by TLC after 5 years | When stored sealed.[1] |

| Solution in Ethanol (50 mM) | -20°C | Stable | A 50 mM solution in absolute ethanol was reported to be stable.[1] |

| Aqueous Solution | 2-8°C | Not recommended for more than one day | Sparingly soluble; prone to precipitation and degradation.[2] |

| Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3] |

| Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |

Solubility

Monensin sodium salt exhibits good solubility in various organic solvents but is sparingly soluble in aqueous solutions. To enhance aqueous solubility, it is recommended to first dissolve the compound in an organic solvent and then dilute it into the aqueous buffer.

Table 2: Solubility of Monensin (Sodium Salt) in Various Solvents

| Solvent | Solubility (approx.) | Notes |

| Methanol | 50 mg/mL | Forms a clear, colorless solution. |

| Ethanol | 15-25 mg/mL | |

| Dimethylformamide (DMF) | 1 mg/mL | |

| Dimethyl sulfoxide (DMSO) | 1.5 - 25 mg/mL | Solubility can be affected by moisture-absorbing DMSO; use fresh solvent. |

| Chloroform | Soluble | |

| Water | Sparingly soluble |

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in Ethanol

This protocol describes the preparation of a 10 mM stock solution of Monensin sodium salt (Formula Weight: 692.9 g/mol ) in ethanol.

Materials:

-

Monensin sodium salt (crystalline solid)

-

Anhydrous ethanol (200 proof, molecular biology grade)

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh out approximately 6.93 mg of Monensin sodium salt using an analytical balance.

-

Dissolution: Transfer the weighed Monensin to a sterile tube. Add 1.0 mL of anhydrous ethanol.

-

Mixing: Vortex the solution until the Monensin is completely dissolved. The solution should be clear and colorless.

-

Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of Monensin in an aqueous buffer.

Materials:

-

Monensin sodium salt

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

-

Small glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation: Add an excess amount of Monensin sodium salt to a glass vial (e.g., 5 mg).

-

Solvent Addition: Add a known volume of the aqueous buffer (e.g., 1 mL).

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess undissolved solid.

-

Sampling: Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Quantification: Dilute the supernatant with an appropriate solvent (e.g., methanol) and determine the concentration of Monensin using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

-

Calculation: Calculate the solubility in mg/mL or µg/mL.

Signaling Pathways and Mechanisms of Action

Monensin's biological effects are primarily due to its ability to disrupt ion gradients across cellular membranes. This leads to perturbations in several key cellular processes and signaling pathways.

Na+/H+ Antiport and Disruption of Golgi Apparatus

Monensin acts as a Na+/H+ antiporter, inserting into cellular membranes and exchanging sodium ions for protons. This action disrupts the pH gradient of acidic organelles, most notably the Golgi apparatus. The influx of Na+ and efflux of H+ leads to osmotic swelling and vacuolization of the Golgi cisternae, thereby blocking intracellular protein transport and secretion.

Caption: Monensin-mediated Na+/H+ antiport and its effect on the Golgi apparatus.

Inhibition of the Wnt/β-catenin Signaling Pathway

Recent studies have shown that Monensin can inhibit the canonical Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Monensin has been shown to reduce the intracellular levels of β-catenin, a key component of this pathway. This leads to decreased expression of Wnt target genes that are involved in cell proliferation.

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Monensin.

Safety and Handling

Monensin should be handled with care as it is a hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Accidental Exposure:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion/Inhalation: Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

Conclusion

Monensin is a valuable research tool with potent biological activities stemming from its function as a sodium ionophore. A thorough understanding of its solubility and stability is essential for designing and interpreting experiments accurately. The protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this compound, ensuring its safe and effective application in the laboratory.

References

Methodological & Application

Application Notes and Protocols: Gramicidin for Inducing Sodium Influx in Neurons

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gramicidin is a peptide ionophore that forms transmembrane channels selectively permeable to monovalent cations, making it a valuable tool for manipulating intracellular ion concentrations and membrane potential in experimental settings.[1][2][3] Composed of a mixture of gramicidins A, B, and C, it is produced by the soil bacterium Bacillus brevis.[1] In neuroscience research, gramicidin is widely used to induce a controlled influx of sodium (Na+) into neurons, leading to membrane depolarization.[4] This property allows for the investigation of various sodium-dependent cellular processes, the study of membrane potential-sensitive pathways, and the calibration of fluorescent ion indicators.

Mechanism of Action

Gramicidin inserts into the lipid bilayer of the cell membrane where two monomers dimerize to form a transmembrane β-helical pore with an internal diameter of approximately 3-4Å. This channel provides a pathway for the passive diffusion of monovalent cations, such as Na+ and potassium (K+), down their respective electrochemical gradients. In a typical neuronal environment with high extracellular Na+ and high intracellular K+, the formation of gramicidin channels leads to a significant influx of Na+ and an efflux of K+. The net effect is a depolarization of the neuronal membrane, shifting the membrane potential to a more positive value.

Signaling Pathway of Gramicidin-Induced Sodium Influx

Caption: Mechanism of gramicidin-induced sodium influx and subsequent membrane depolarization.

Data Presentation

Table 1: Effects of Gramicidin on Neuronal Properties

| Parameter | Cell Type | Gramicidin Concentration | Observed Effect | Reference |

| Resting Membrane Potential | Lymnaea stagnalis neurons | 10 µM (in 200µL solution) | Increase of ~10 mV within 10 minutes | |

| Action Potential Height | Lymnaea stagnalis neurons | 10 µM (in 200µL solution) | Decrease from ~50 mV to <40 mV | |

| Firing Rate | Lymnaea stagnalis neurons | 10 µM (in 200µL solution) | Substantial increase | |

| Intracellular Calcium ([Ca2+]i) | Hippocampal neurons | Not specified | Increased | |

| Neuronal Viability | Hippocampal neurons | Not specified | Reduced to 74% ± 6% of control after 24 hours |

Table 2: Saline Composition for In Vitro Neuronal Recordings

| Component | Concentration (mM) |

| NaCl | 145 |

| KCl | 5 |

| HEPES | 10 |

| Glucose | 10 |

| CaCl2 | 4.1 |

| MgCl2 | 1.5 |

| pH | 7.2-7.4 |

| Note: This is a representative composition. Optimal concentrations may vary depending on the specific neuronal preparation. |

Experimental Protocols

Protocol 1: Induction of Sodium Influx and Membrane Depolarization in Cultured Neurons

This protocol describes how to induce sodium influx and monitor the resulting membrane depolarization in cultured neurons using gramicidin.

Materials:

-

Cultured neurons on coverslips

-

Recording chamber for microscopy

-

Perfusion system

-

Standard extracellular saline (see Table 2)

-

Gramicidin stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp or sharp microelectrode recording setup

-

Data acquisition system and software

Workflow Diagram:

References

Application Notes and Protocols: Sodium Ionophore X in Ion-Selective Electrodes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. The core component of a sodium-selective electrode is the ionophore, a molecule that selectively binds to sodium ions. "Sodium Ionophore X," chemically known as 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester, is a high-purity compound widely used in the fabrication of highly selective and stable sodium ISEs.[2] Its molecular structure provides an optimal cavity for the complexation of sodium ions, leading to a measurable potentiometric response.[3][4]

These application notes provide a comprehensive overview of the use of this compound in the preparation and characterization of sodium-selective electrodes, including detailed experimental protocols and performance data.

Performance Characteristics of this compound-Based ISEs

The performance of an ISE is characterized by its selectivity, sensitivity (slope), detection limit, and response time. This compound consistently enables the development of electrodes with high selectivity for sodium over other common cations.

Table 1: Potentiometric Selectivity Coefficients (log KpotNa+,M) of this compound and Other Sodium Ionophores

The selectivity coefficient (KpotNa+,M) quantifies the preference of the ISE for sodium ions (Na+) over an interfering ion (M). A more negative value indicates greater selectivity for Na+.

| Ionophore | Interfering Ion (M) | log KpotNa+,M | Reference |

| This compound | K+ | -2.2 | |

| (4-tert-butylcalixarene-tetraacetic acid tetraethyl ester) | NH4+ | -3.1 | |

| Ca2+ | -3.5 | ||

| Mg2+ | -3.6 | ||

| Sodium Ionophore VI (B12C4) | K+ | > -3.0 | |

| DD16C5 | K+ | > -3.0 |

Table 2: Typical Performance Data for a this compound-Based ISE

| Parameter | Typical Value |

| Linear Range | 10-5 to 10-1 M |

| Slope | 52-59 mV/decade |

| Detection Limit | ~10-5.4 M |

| Response Time | < 30 seconds |

Experimental Protocols

Protocol 1: Fabrication of a Sodium Ion-Selective Electrode

This protocol describes the preparation of a sodium-selective membrane and its assembly into an ISE body.

Materials:

-

This compound

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)

-

Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

-

Tetrahydrofuran (THF), as a solvent

-

Glass rings for membrane casting

-

Ag/AgCl inner reference electrode

-

Inner filling solution (e.g., 0.1 M NaCl)

-

Electrode body

Procedure:

-

Membrane Cocktail Preparation: A typical composition consists of 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and 0.5-1 mol% lipophilic salt relative to the ionophore. Dissolve the appropriate amounts of this compound, PVC, DOS, and KTCPB in THF.

-

Membrane Casting: Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate. Allow the THF to evaporate slowly over 24-48 hours to form a transparent, flexible membrane.

-

Electrode Assembly: Cut a small disc from the cast membrane and mount it into the electrode body.

-

Filling and Conditioning: Fill the electrode body with the inner filling solution and insert the Ag/AgCl inner reference electrode. Condition the electrode by soaking the tip in a 0.1 M NaCl solution for at least 10 minutes before use.

Protocol 2: Calibration and Measurement

This protocol outlines the procedure for calibrating the ISE and measuring the sodium concentration in a sample.

Materials:

-

Calibrated Sodium Ion-Selective Electrode

-

Reference electrode

-

pH/mV meter or ion meter

-

Standard sodium solutions (prepared by serial dilution of a stock solution, e.g., 0.1 M NaCl)

-

Sample solution

-

Magnetic stirrer and stir bar

-

Ionic Strength Adjustment Buffer (ISAB)

Procedure:

-

Electrode Setup: Connect the sodium ISE and the reference electrode to the meter.

-

Calibration Curve Generation:

-

To a 150 ml beaker, add 100 ml of the most dilute standard solution.

-

Place the beaker on a magnetic stirrer and begin stirring at a constant rate.

-

Lower the electrode tips into the solution.

-

Record the potential (in mV) once the reading has stabilized.

-

Repeat this process for all standard solutions, moving from the most dilute to the most concentrated.

-

Plot the potential (mV) versus the logarithm of the sodium ion activity (or concentration) to generate a calibration curve. The slope of the linear portion should be between 54-60 mV per decade change in concentration.

-

-

Sample Measurement:

-